molecular formula C18H10O2 B022484 1,4-Chrysenequinone CAS No. 100900-16-1

1,4-Chrysenequinone

Cat. No. B022484
M. Wt: 258.3 g/mol
InChI Key: UORKIKBNUWJNJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Chrysenequinone and related compounds has been explored through various chemical reactions, including the interaction with phenylacetylene in the presence of phosphorus trichloride leading to novel phosphorus heterocycles (Bogdanov et al., 2005). Other approaches involve the condensation of hydroquinone with para-chloronitrobenzene followed by reduction to produce 1,4-bis(4-aminophenoxy)benzene monomers, which are precursors for various aromatic polyimide resins (Fu Ju-sun, 2007).

Molecular Structure Analysis

The molecular structure of 1,4-Chrysenequinone derivatives and their complexes has been extensively studied, revealing a variety of crystal structures based on coordination modes and assembled structures. These studies offer insights into the redox, UV-vis, EPR, and magnetic properties of the compounds (Kitagawa & Kawata, 2002).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Chrysenequinone have demonstrated its role as a reactant in the formation of novel compounds, such as the synthesis of ethers and esters from dye-intermediates, highlighting its versatility in organic synthesis (Paruch et al., 2000). Its reactions with peroxyl radicals and molecular oxygen are particularly noteworthy, showing variable antioxidant behavior attributed to competing reactions with molecular oxygen (Valgimigli et al., 2008).

Physical Properties Analysis

The structural parameters of 1,4-Chrysenequinone, including its rotational spectra and electrostatic surface potential, have been determined through microwave spectroscopy and quantum chemistry calculations, offering a deeper understanding of its nucleophilic and electrophilic areas (Saxena et al., 2020).

Chemical Properties Analysis

The chemical properties of 1,4-Chrysenequinone, such as its photocatalytic degradation pathways and reactivity towards topoisomerase II, highlight its potential in environmental applications and biological impacts. Its role in the photocatalytic degradation of pollutants like 4-chlorophenol through the hydroquinone pathway has been investigated, showing complete mineralization in water under specific conditions (Li et al., 1999). Additionally, its action as a topoisomerase II poison suggests implications for understanding the molecular mechanisms behind its biological effects (Lindsey et al., 2004).

Scientific Research Applications

  • Enzymatic Reduction : A study titled "Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium" by Brock, Rieble, and Gold (1995) in Applied and Environmental Microbiology discusses the enzyme 1,4-benzoquinone reductase from Phanerochaete chrysosporium, which catalyzes the reduction of several quinones using NADH or NADPH as electron donors. This has implications in enzymatic studies and bioremediation (Brock, Rieble, & Gold, 1995).

  • DNA Interaction : Jackson and Barton (2000) in Biochemistry report that 5,6-chrysenequinone diimine complexes of rhodium(III) can specifically recognize mismatched base pairs in DNA, influenced by the destabilization of the DNA helix. This finding is significant in the field of DNA research and genetic engineering (Jackson & Barton, 2000).

  • Natural Product Biosynthesis : The paper "Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants" by Widhalm and Rhodes (2016) in Horticulture Research highlights the synthesis of specialized 1,4-naphthoquinones in horticultural plants. These compounds play roles in plant interactions and have potential as drug scaffolds (Widhalm & Rhodes, 2016).

  • Chemical Synthesis : Bogdanov et al. (2005) in Mendeleev Communications describe the reaction of 1,4-Chrysenequinone with phenylacetylene and phosphorus trichloride, forming a new phosphorus heterocycle. This study contributes to the field of organic synthesis and the development of new compounds (Bogdanov et al., 2005).

  • Photoreaction : Xu et al. (2004) in Polycyclic Aromatic Compounds discuss the photochemical reaction of chrysene under UVA light in acetonitrile/water, yielding chrysenequinones. This research provides insights into the behavior of aromatic hydrocarbons under UV irradiation (Xu et al., 2004).

  • Green Chemistry : The paper "Photooxygenations of 1-naphthols: an environmentally friendly access to 1,4-naphthoquinones" by Suchard et al. (2006) in Tetrahedron illustrates the synthesis of 1,4-naphthoquinones through photooxygenation, which aligns with the principles of 'Green Photochemistry' (Suchard et al., 2006).

  • Potential in Cancer Research : Lindsey et al. (2004) in Biochemistry report that 1,4-benzoquinone is a potent topoisomerase II poison, surpassing the efficacy of the anticancer drug etoposide in vitro. This indicates its potential application in cancer research (Lindsey et al., 2004).

  • Carcinogenic Potential : According to Hiraku and Kawanishi (1996) in Cancer research, 1,4-benzoquinone and hydroquinone can induce DNA damage through H2O2 generation in cells, leading to apoptosis and potentially carcinogenesis (Hiraku & Kawanishi, 1996).

  • Biodegradation Studies : Hadibarata, Tachibana, and Itoh (2009) in Journal of hazardous materials explored the biodegradation of chrysene by Polyporus sp. S133, noting a 65% degradation rate in 30 days, producing chrysenequinone and other metabolites. This is significant for environmental bioremediation (Hadibarata, Tachibana, & Itoh, 2009).

Safety And Hazards

When handling 1,4-Chrysenequinone, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

chrysene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKIKBNUWJNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143571
Record name 1,4-Chrysenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Chrysenequinone

CAS RN

100900-16-1
Record name 1,4-Chrysenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Chrysenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
L Kong, JL Ferry - Environmental science & technology, 2003 - ACS Publications
The rate of photooxidation (λ, 300−800 nm) of the polycyclic aromatic hydrocarbon chrysene was significantly enhanced in aqueous suspensions of the smectite clay, Laponite RD, …
Number of citations: 58 pubs.acs.org
K Hayakawa, K Bekki, M Yoshita… - Journal of Health …, 2011 - jstage.jst.go.jp
Estrogenic and antiestrogenic activities of 19 quinoid polycyclic aromatic hydrocarbons (PAHQs) and 9 ketone PAHs were evaluated by the yeast two-hybrid assay using yeast cells …
Number of citations: 24 www.jstage.jst.go.jp
K Udompornpitak, T Bhunyakarnjanarat… - International Journal of …, 2021 - mdpi.com
Fc gamma receptor IIb (FcgRIIb) is the only inhibitory-FcgR in the FcgR family, and FcgRIIb-deficient (FcgRIIb −/− ) mice develop a lupus-like condition with hyper-responsiveness …
Number of citations: 15 www.mdpi.com
K Misaki, H Kawami, T Tanaka, H Handa… - … and Chemistry: An …, 2007 - Wiley Online Library
Polycyclic aromatic ketones (PAKs) and polycyclic aromatic quinones (PAQs) are oxygenated polycyclic aromatic hydrocarbons (PAHs), and reports about the aryl hydrocarbon receptor …
Number of citations: 62 setac.onlinelibrary.wiley.com
X Niu, SSH Ho, KF Ho, Y Huang, J Sun, Q Wang… - Environmental …, 2017 - Elsevier
The chemical composition of PM 2.5 and cellular effects from exposure to fine aerosol extracts were studied for samples collected in Beijing, Tianjin, Shijiazhuang, and Hengshui, China …
Number of citations: 124 www.sciencedirect.com
K Udompornpitak - 2020 - digital.car.chula.ac.th
The activation of aryl hydrocarbon receptor (Ahr) through polycyclic aromatic hydrocarbons (PAHs), the major components of particulate matter at 2.5 micron (PM2. 5) in the polluted air, …
Number of citations: 0 digital.car.chula.ac.th
K Bekki, H Takigami, GO Suzuki, A Toriba… - Polycyclic Aromatic …, 2012 - Taylor & Francis
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants, and generate various types of PAH derivatives, such as nitrated PAHs, hydroxylated PAHs, and PAH …
Number of citations: 6 www.tandfonline.com
A Barradas-Gimate, MA Murillo-Tovar, JDJ Díaz-Torres… - Atmosphere, 2017 - mdpi.com
This study aims to establish the influence of primary emission sources and atmospheric transformation process contributing to the concentrations of quinones associated to particulate …
Number of citations: 15 www.mdpi.com
L Kong - 2003 - search.proquest.com
In this dissertation, the photochemical oxidation of one of the polycyclic aromatic hydrocarbons-chrysene is investigated in both homogeneous solution and clay/silica suspensions. …
Number of citations: 2 search.proquest.com
L Kong, JL Ferry - Journal of Photochemistry and Photobiology A …, 2004 - Elsevier
The photolysis of chrysene at the silica–water interface proceeds more efficiently than when dissolved in solution. Loss of chrysene was apparently through self sensitized oxidation by …
Number of citations: 22 www.sciencedirect.com

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